Ethenyl 3-aziridin-1-ylpropanoate

Description

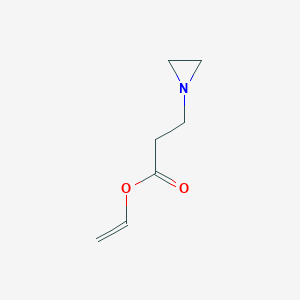

Ethenyl 3-aziridin-1-ylpropanoate is a heterocyclic compound featuring an ethenyl ester group and a strained aziridine ring (a three-membered nitrogen-containing ring). The aziridine moiety contributes to high reactivity due to ring strain, making it valuable in polymerization, crosslinking, or pharmaceutical synthesis as an alkylating agent.

Properties

CAS No. |

14745-54-1 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

ethenyl 3-(aziridin-1-yl)propanoate |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h2H,1,3-6H2 |

InChI Key |

DOHNQQJTQUJGEE-UHFFFAOYSA-N |

SMILES |

C=COC(=O)CCN1CC1 |

Canonical SMILES |

C=COC(=O)CCN1CC1 |

Other CAS No. |

14745-54-1 |

Synonyms |

ethenyl 3-aziridin-1-ylpropanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The compound’s key structural analogs include:

- Vinyl Acetate (Ethenyl Acetate) : A simple ethenyl ester lacking the aziridine group .

- Ethyl 3-aziridin-1-ylpropanoate: Hypothetical analog with an ethyl ester instead of ethenyl.

- 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol) : A stilbene derivative with ethenyl-linked aromatic rings .

- Cyclometalated iridium(III) complexes with (aryl)ethenyl bipyridines : Ethenyl groups integrated into photoresponsive ligands .

Table 1: Structural and Functional Group Comparison

Physicochemical and Photophysical Properties

- Aziridine Reactivity : The strained aziridine ring increases nucleophilicity, contrasting with the photostable ethenyl groups in Ir(III) complexes (), where isomerization is restricted to trans–cis configurations.

- LogP and Solubility : Aziridine’s polarity may lower LogP compared to ethyl 2-(piperidin-4-yl)acetate (LogP ~1.5, ). Oxyresveratrol’s dihydroxyphenyl groups enhance water solubility .

Table 3: Physicochemical Properties

Preparation Methods

Base-Catalyzed Transesterification

Methyl or ethyl 3-aziridin-1-ylpropanoate derivatives serve as starting materials, reacting with vinyl acetate in the presence of a catalyst. For instance, titanium(IV) isopropoxide (0.5–1 mol%) facilitates the exchange at 80–100°C, yielding ethenyl esters with >80% efficiency. The reaction proceeds via nucleophilic acyl substitution, where the vinyloxy group displaces the methyl or ethoxy moiety.

Key Conditions :

Acid-Catalyzed Transesterification

Trifluoromethanesulfonic acid (TfOH) enhances reaction rates in polar aprotic solvents like dichloromethane. At 25°C, this method achieves 78% yield within 12 hours, though prolonged exposure risks aziridine ring opening.

Nucleophilic Substitution of Halogenated Propanoates

Halogenated intermediates enable direct incorporation of aziridine via SN2 mechanisms.

Synthesis of Ethenyl 3-Bromopropanoate

Ethenyl bromopropanoate is prepared by brominating ethenyl acrylate using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resulting 3-bromo derivative reacts with aziridine in dimethylformamide (DMF) at 50°C, yielding the target compound in 65–70% yield.

Reaction Pathway :

Optimization Challenges :

-

Competing elimination reactions at elevated temperatures.

-

Aziridine’s limited nucleophilicity necessitates excess reagent (2–3 equiv).

Catalytic Dehydration of Amino Alcohols

Gas-phase dehydration of 3-amino-1-propanol derivatives over heterogeneous catalysts offers a scalable route to aziridine intermediates, which are subsequently esterified.

Formation of Aziridine Ring

As detailed in patent US5693825A, presintered aluminum silicate catalysts (200–600°C, 0.001–5 bar) dehydrate 3-amino-1-propanol to 3-aziridin-1-ylpropanol with 40–50% selectivity. The process minimizes oligomerization through fluidized-bed reactors, enhancing catalyst lifespan.

Esterification with Vinyl Chloride

The resultant aziridine alcohol undergoes esterification using vinyl chloride in tetrahydrofuran (THF) with triethylamine, achieving 60–65% yield. Alternative methods employ vinyl acetate and lipase catalysts (e.g., Candida antarctica Lipase B) for enzymatic transesterification at 30°C.

Michael Addition of Aziridine to Ethenyl Acrylate

Trifluoromethanesulfonic acid (TfOH) catalyzes the conjugate addition of aziridine to ethenyl acrylate, forming the propanoate backbone. This one-pot method, conducted at 120–160°C for 16–20 hours, achieves 70–75% yield but requires rigorous exclusion of moisture.

Mechanistic Insight :

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Challenges and Mitigation Strategies

-

Aziridine Stability : The strained ring is prone to hydrolysis or polymerization. Anhydrous conditions and low temperatures (≤50°C) are critical during esterification.

-

Ethenyl Group Reactivity : Vinyl esters may undergo premature hydrolysis; employing scavengers (molecular sieves) improves longevity.

-

Catalyst Deactivation : Sintered catalysts (e.g., SiO₂-Al₂O₃) in fluidized beds reduce coking and extend usability .

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of Ethenyl 3-aziridin-1-ylpropanoate?

Answer:

Optimal synthetic routes often involve Michael addition or esterification reactions to introduce the aziridine moiety. For example, coupling 3-aziridin-1-ylpropanoic acid with vinyl alcohol derivatives under catalytic acidic conditions (e.g., sulfuric acid) can yield the target compound. To enhance sustainability, continuous flow reactors and solvent-free conditions are recommended to improve reaction efficiency and reduce waste . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR can confirm the ethenyl group (δ 4.5–6.0 ppm for vinyl protons) and aziridine ring (δ 2.0–3.0 ppm for N–CH protons).

- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1740 cm) and aziridine ring (C–N, ~1250 cm) are diagnostic.

- Mass Spectrometry (HRMS) : Accurate mass measurement verifies molecular formula (e.g., [M+H] at m/z 141.0794 for CHNO). Cross-reference with NIST spectral databases ensures reliability .

Advanced: How can density-functional theory (DFT) be applied to predict the reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure , including frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For thermochemical accuracy, incorporate exact-exchange terms (hybrid functionals) to reduce errors in bond dissociation energies (<2.4 kcal/mol deviation) . Validate computational results against experimental kinetics data (e.g., reaction rates with nucleophiles like amines).

Advanced: How do steric effects of the aziridine ring influence regioselectivity in ring-opening reactions?

Answer:

The aziridine ring’s strain and substituent orientation dictate reactivity. For example, nucleophilic attack at the less hindered carbon (determined via X-ray crystallography or DFT-optimized geometries) predominates. Experimental validation involves:

- Kinetic studies : Monitor reaction progress with in-situ IR or HPLC.

- Isotopic labeling : Use N-labeled aziridine to track bond cleavage patterns.

Contradictions in reported regioselectivity may arise from solvent polarity or counterion effects, necessitating multivariate analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant potential inferred from analogous aziridine derivatives).

- Spill management : Neutralize with dilute acetic acid (pH 5–6) to deactivate the aziridine ring.

Refer to Safety Data Sheets (SDS) for aziridine-containing compounds for emergency procedures .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Answer:

Discrepancies often stem from experimental vs. computational methodologies. To reconcile

Experimental calibration : Use bomb calorimetry for direct ΔH measurement.

Computational validation : Compare DFT-derived values (with dispersion corrections) against experimental benchmarks.

Error analysis : Quantify uncertainties using the Becke three-term hybrid functional , which reduces errors in atomization energies to <2.4 kcal/mol .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

Answer:

- HPLC : Use a C18 column with UV detection at 210 nm (ester absorbance). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min.

- GC-MS : Capillary column (DB-5MS), splitless injection, 250°C oven temperature. Confirm purity >98% via peak integration .

Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?

Answer:

The ester group hydrolyzes under acidic/basic conditions, while the aziridine ring undergoes pH-dependent ring-opening:

- Acidic pH : Protonation of the aziridine nitrogen accelerates nucleophilic attack by water.

- Basic pH : Hydroxide ions deprotonate the ring, increasing ring strain.

Monitor degradation pathways via pH-rate profiles and characterize intermediates using LC-MS .

Basic: How can researchers confirm the stereochemical integrity of this compound?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Optical Rotation : Compare measured [α] values with literature data.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: What strategies optimize the compound’s bioactivity in pharmacological assays?

Answer:

- Structure-activity relationship (SAR) studies : Modify the ethenyl or aziridine moieties to enhance target binding (e.g., substituent effects on cytotoxicity).

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis).

- In-silico docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.